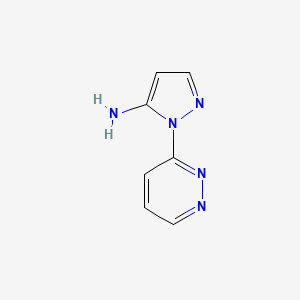

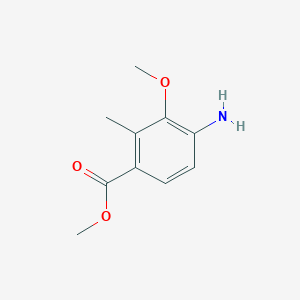

![molecular formula C5H8N2O3S B2608268 (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 2225127-08-0](/img/structure/B2608268.png)

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

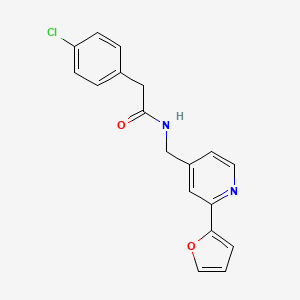

“®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . These compounds comprise heteroatoms like nitrogen, oxygen, sulfur, phosphorous, silicon, boron, and the like, making them one of the most prevalent classes of organic compounds .

Synthesis Analysis

The synthesis of thiadiazole dioxides can be achieved through two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides . For example, 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one treated with meta-chloroperoxybenzoic acid undergoes an oxidative ring contraction to give 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3 (2H)-one 1,1-dioxide .

Molecular Structure Analysis

The carbonyl (C3 O4 N1 C4) is closer to coplanar with the normal thiadiazole plane to normal plane angle, 16.485 (9)°, and twisted with respect to the 4-phenyl substituent at 37.12 (3)°. The carbonyl oxygen of the thiadiazole moiety makes an intramolecular CH⋯O hydrogen bond with the phenyl H where C11⋯O3 is 2.943 Å .

Chemical Reactions Analysis

Experimental and theoretical studies reveal that 1,2,6-thiadiazines act as triplet photosensitizers that produce 1 O 2 and then undergo a chemoselective [3 + 2] cycloaddition to give an endoperoxide that ring contracts with selective carbon atom excision and complete atom economy .

Scientific Research Applications

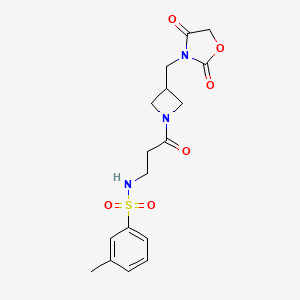

- Findings : At very low concentrations, both TANIS (3-(4-methoxyphenyl)-3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide) and TDMA (4-(1,1-dioxido-3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazol-3-yl)-N,N-dimethylaniline) exhibit inhibition efficiency. TDMA reaches 82% inhibition, while TANIS achieves 76% inhibition at the highest tested concentration (60 μM) .

- Findings : Both inhibitors exhibit cytotoxicity, but TANIS shows dose-dependent effects. TDMA’s cytotoxicity is not dose-dependent. The minimum TANIS concentration (60 μM) does not exhibit cytotoxic effects .

- Findings : Researchers aimed to understand the impact of different substituents and core structures on electrochemical and optical properties .

- Findings : The synthesized compounds demonstrated inhibitory effects against the bacterial protein .

Corrosion Inhibition

Biological Activity

Structural Correlations

Antibacterial Properties

Computational Studies

Environmental Considerations

Mechanism of Action

Target of action

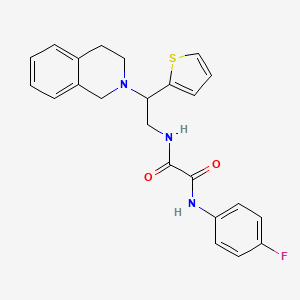

1,3,4-thiadiazole derivatives have been studied for their diverse pharmacological activities, including anticancer properties . They are known to interfere with DNA synthesis and inhibit replication of both human tumor and bacterial cells .

Mode of action

The most likely mechanism of action for 1,3,4-thiadiazole derivatives is connected with the activities of Caspase 3 and Caspase 8 and activation of BAX proteins .

Result of action

The results of studies on 1,3,4-thiadiazole derivatives revealed promising anticancer activity for several of the synthesized derivatives, suggesting their potential as lead compounds for further drug development .

Future Directions

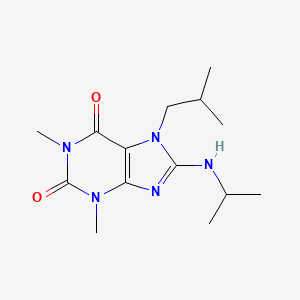

The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles, being a common and essential feature of a variety of natural products and medicinal agents . They are the core structural components of numerous drugs that belong to different categories . Therefore, the study and analysis of the recent progress made in the important biological isomers 1,2,4-oxadiazole and 1,3,4-thiadiazol will be a great place to start for future research .

properties

IUPAC Name |

(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZLQADVZUGEDR-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NS(=O)(=O)N2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)NS(=O)(=O)N2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608187.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608192.png)

![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)

![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)